molecular formula C12H20N4 B13165233 4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine

Cat. No.: B13165233
M. Wt: 220.31 g/mol
InChI Key: XLGFYRZNPFQVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for 2 hours. After cooling to room temperature, the product is isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares a similar piperazine substitution but differs in the pyridine ring structure.

    N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: Contains additional fluorine and benzimidazole substitutions

Uniqueness

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N3
  • Molecular Weight : 201.29 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a pyrimidine core substituted with a piperidine moiety, which is significant for its biological interactions.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit the growth of human cancer cells by inducing apoptosis and cell cycle arrest.

A study demonstrated that the introduction of the piperidine group enhances the compound's affinity for specific cellular targets involved in cancer proliferation pathways, leading to increased cytotoxicity (EC50 values in the low micromolar range) .

CompoundEC50 (µM)Cancer Cell Line
This compound0.064HeLa
Similar Pyrimidine Derivative0.115MCF7

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A notable study highlighted its role as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism. The compound exhibited an IC50 value of approximately 0.84 µM, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Pyrimidine Core : Essential for interaction with biological targets.
  • Piperidine Moiety : Enhances lipophilicity and facilitates binding to hydrophobic pockets in enzymes.
  • Methyl Substitution : The presence of a methyl group at the 4-position may influence the overall conformational stability and binding affinity.

Comparative Analysis

Structural FeatureEffect on Activity
Pyrimidine CoreEssential for target interaction
Piperidine GroupIncreases potency through enhanced binding
Methyl GroupStabilizes molecular conformation

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticancer Activity : A case study involving a series of pyrimidine derivatives demonstrated that modifications at the piperidine nitrogen led to variations in cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Another study reported that piperidine-containing pyrimidines exhibited neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-5-(1-piperidin-1-ylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H20N4/c1-9-11(8-14-12(13)15-9)10(2)16-6-4-3-5-7-16/h8,10H,3-7H2,1-2H3,(H2,13,14,15)

InChI Key

XLGFYRZNPFQVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(C)N2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.